molecular formula C20H15N3O4 B11109776 N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B11109776
M. Wt: 361.3 g/mol
InChI Key: PVQQARYVGKRCQX-UHFFFAOYSA-N
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Description

N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is an organic compound that features both aniline and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves the condensation reaction between 4-anilinophenylamine and 6-nitro-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to form different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE: can be compared with other aniline derivatives and benzodioxole-containing compounds.

    N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE: is unique due to the presence of both aniline and benzodioxole moieties, which may confer distinct chemical and biological properties.

Conclusion

N-(4-ANILINOPHENYL)-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a compound of significant interest due to its potential applications in various scientific fields

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C20H15N3O4/c24-23(25)18-11-20-19(26-13-27-20)10-14(18)12-21-15-6-8-17(9-7-15)22-16-4-2-1-3-5-16/h1-12,22H,13H2

InChI Key

PVQQARYVGKRCQX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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